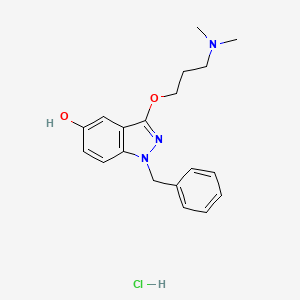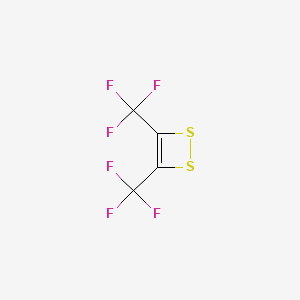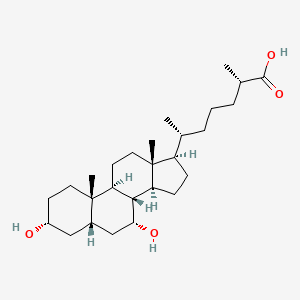
(25S)-3alpha,7alpha-Dihydroxy-5beta-cholestan-26-oic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(25S)-3alpha,7alpha-Dihydroxy-5beta-cholestan-26-oic acid is a useful research compound. Its molecular formula is C27H46O4 and its molecular weight is 434.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (25S)-3alpha,7alpha-Dihydroxy-5beta-cholestan-26-oic acid typically involves multiple steps, starting from cholesterol or other sterol precursors. The process includes oxidation, reduction, and hydroxylation reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional groups .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve large-scale chemical synthesis techniques similar to those used in laboratory settings. These methods would need to ensure high purity and yield, often through the use of advanced purification techniques such as chromatography .
化学反応の分析
Types of Reactions
(25S)-3alpha,7alpha-Dihydroxy-5beta-cholestan-26-oic acid undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or aldehydes using oxidizing agents.
Reduction: Conversion to alcohols or alkanes using reducing agents.
Substitution: Replacement of hydroxyl groups with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogenating agents like thionyl chloride (SOCl2) for converting hydroxyl groups to halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
科学的研究の応用
(25S)-3alpha,7alpha-Dihydroxy-5beta-cholestan-26-oic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its role in regulating development and lifespan in model organisms like .
Medicine: Potential therapeutic applications in controlling parasitic infections by modulating the DAF-12 receptor.
Industry: Used in the development of pharmaceuticals and other bioactive compounds.
作用機序
The compound exerts its effects by binding to the DAF-12 nuclear hormone receptor, which regulates gene expression related to development, metabolism, and lifespan. This binding inhibits the formation of dauer larvae in Caenorhabditis elegans, promoting reproductive development instead .
類似化合物との比較
Similar Compounds
Cholesterol: A precursor in the biosynthesis of (25S)-3alpha,7alpha-Dihydroxy-5beta-cholestan-26-oic acid.
Lithocholic acid: Another bile acid with similar structural features but different biological functions.
Dehydrocholic acid: A derivative of cholic acid with distinct chemical properties
Uniqueness
This compound is unique due to its specific interaction with the DAF-12 receptor, which is not observed with other similar compounds. This unique interaction makes it a valuable tool in studying developmental biology and potential therapeutic applications .
特性
分子式 |
C27H46O4 |
|---|---|
分子量 |
434.7 g/mol |
IUPAC名 |
(2S,6R)-6-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid |
InChI |
InChI=1S/C27H46O4/c1-16(6-5-7-17(2)25(30)31)20-8-9-21-24-22(11-13-27(20,21)4)26(3)12-10-19(28)14-18(26)15-23(24)29/h16-24,28-29H,5-15H2,1-4H3,(H,30,31)/t16-,17+,18+,19-,20-,21+,22+,23-,24+,26+,27-/m1/s1 |
InChIキー |
ITZYGDKGRKKBSN-IUXIIYGSSA-N |
異性体SMILES |
C[C@H](CCC[C@H](C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
正規SMILES |
CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


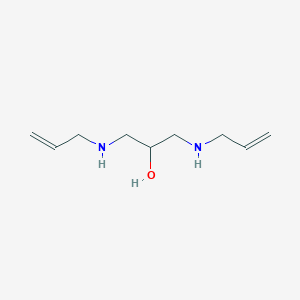
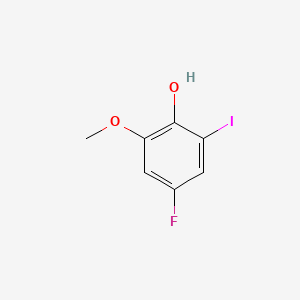
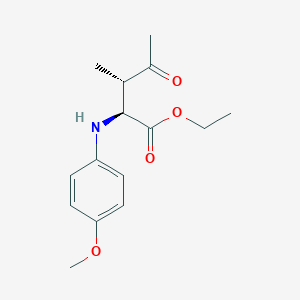
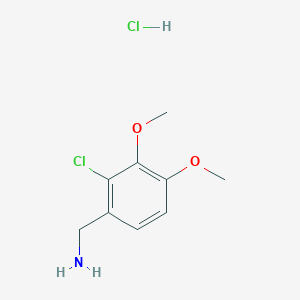
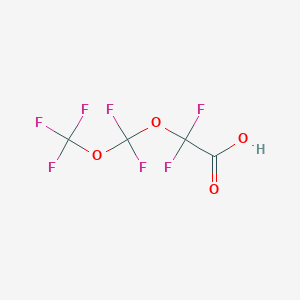
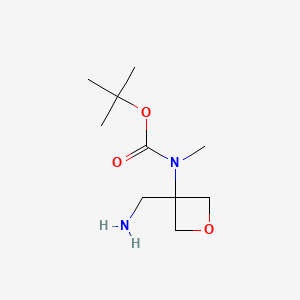

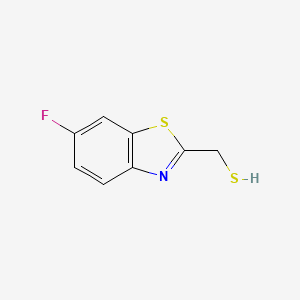
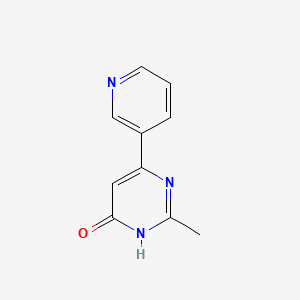
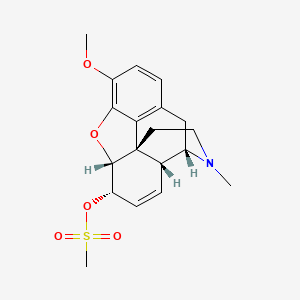
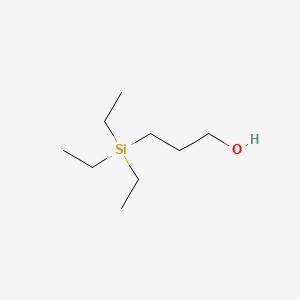
![(2S,4R)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide](/img/structure/B13424069.png)
